REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:22][CH2:23][CH:24]([OH:41])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40])([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:42]I>O1CCCC1>[C:3]([O:22][CH2:23][CH:24]([O:41][CH3:42])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40])([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)OCC(CCCCCCCCCCCCCCCC)O
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred for 30 minutes at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
STIRRING
|
Details
|
After stirring for 3.5 hours at the same temperature
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixture of diethyl ether and 0.5N aqueous sulfuric acid
|
Type
|
CUSTOM
|
Details
|
The separated organic layer was dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated in petroleum ether
|
Type
|
CUSTOM
|
Details
|
to remove impurities
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)OCC(CCCCCCCCCCCCCCCC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |